molecular formula C16H15BrN4O2 B4066950 6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4066950
M. Wt: 375.22 g/mol
InChI Key: PHWAKSNEUKZFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[2,3-c]pyrazole family, a heterocyclic scaffold renowned for diverse pharmacological activities. Its structure features:

  • Pyranopyrazole core: Fused pyran and pyrazole rings with dihydro conjugation.
  • Substituents: 4-position: 5-Bromo-2-ethoxyphenyl group (bulky, electron-withdrawing bromine and electron-donating ethoxy). 3-position: Methyl group (simple alkyl substituent). 5-position: Cyano group (electron-withdrawing).

The bromo-ethoxy substitution at the 4-position distinguishes it from analogs, influencing electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name

6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2/c1-3-22-12-5-4-9(17)6-10(12)14-11(7-18)15(19)23-16-13(14)8(2)20-21-16/h4-6,14H,3,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWAKSNEUKZFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2C(=C(OC3=NNC(=C23)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Chemical Structure

The compound can be represented by the following molecular formula:
C21H20BrN4OC_{21}H_{20}BrN_{4}O
Its structure features a dihydropyrano-pyrazole core with various functional groups that contribute to its biological activity.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. In one study, compounds similar to 6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were tested against carrageenan-induced edema in mice. The results showed comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds in this class have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain pyrazoles have been shown to inhibit the activity of key oncogenic pathways (e.g., BRAF(V600E) and EGFR) .

A specific study involving breast cancer cell lines MCF-7 and MDA-MB-231 found that pyrazole derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .

Study Cell Line Effect Reference
Study 1MCF-7Synergistic with doxorubicin
Study 2MDA-MB-231Induces apoptosis

3. Antimicrobial Activity

Pyrazole derivatives also show promising antimicrobial properties. In vitro studies have demonstrated their effectiveness against a range of bacterial and fungal strains. For example, compounds similar to the target compound were tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing significant inhibition compared to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can enhance potency and selectivity for specific biological targets. For instance, the introduction of halogen or alkoxy groups has been associated with improved anti-inflammatory and anticancer activities .

Case Studies

Several case studies highlight the biological activity of compounds related to 6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:

  • Anti-inflammatory Effects in Animal Models : A study demonstrated that a related compound reduced paw edema significantly in a rat model of inflammation.
  • Synergistic Anticancer Effects : A combination therapy involving a pyrazole derivative and conventional chemotherapy was shown to enhance tumor regression in xenograft models.

Comparison with Similar Compounds

Table 1: Key Substituents of Analogous Compounds

Compound Name 4-Position Substituent 3-Position Substituent Notable Features Evidence ID
Target Compound 5-Bromo-2-ethoxyphenyl Methyl Bromine enhances lipophilicity; ethoxy modulates solubility
6-Amino-4-(4-Methoxyphenyl)-3-Methyl Analog 4-Methoxyphenyl Methyl Methoxy improves antioxidant activity
6-Amino-4-(2-Hydroxyphenyl)-3-Methyl Analog (AMDPC) 2-Hydroxyphenyl Methyl Anticancer activity via cell cycle arrest
6-Amino-4-(2-Nitrophenyl)-3-Methyl Analog 2-Nitrophenyl Methyl Antihypertensive via calcium channel blockade
6-Amino-4-(4-Bromophenyl)-3-Methyl Analog 4-Bromophenyl Methyl Higher melting point (179–180°C) due to bromine
6-Amino-4-(3-Ethoxy-4-Hydroxyphenyl)-3-Methyl Analog 3-Ethoxy-4-hydroxyphenyl Methyl Dual substituents may enhance antioxidant/antimicrobial activity

Key Observations :

  • Bromine vs.
  • Ethoxy vs. Nitro : Ethoxy is electron-donating, while nitro is electron-withdrawing, altering electronic density on the aryl ring and bioactivity .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) Solubility Trends Evidence ID
Target Compound ~200–210* Expected: Aromatic protons at 7.2–7.8 (Br, OEt), NH₂ at ~6.7 Low aqueous solubility
6-Amino-4-(4-Bromophenyl)-3-Methyl Analog 179–180 12.14 (s, NH), 7.51 (d, J = 8 Hz, Ar-H) Low in water, high in DMSO
6-Amino-4-(4-Methoxyphenyl)-3-Methyl Analog 211–212 12.09 (s, NH), 6.98–7.09 (m, Ar-H) Moderate in ethanol
6-Amino-4-(2-Hydroxyphenyl)-3-Methyl Analog (AMDPC) Not reported NH₂ at 6.72, aromatic protons at 6.8–7.3 Moderate in polar solvents

*Predicted based on bromine’s impact on lattice energy .

Table 4: Pharmacological Profiles

Compound Name Activity Mechanism/Notes Evidence ID
Target Compound Not reported (predicted) Potential anticancer/antimicrobial due to bromine and ethoxy groups
6-Amino-4-(2-Hydroxyphenyl)-3-Methyl Analog (AMDPC) Anticancer Cell cycle arrest (p53-independent) at 50 µg/mL
6-Amino-4-(2-Nitrophenyl)-3-Methyl Analog Antihypertensive Calcium channel blockade (comparable to nifedipine)
6-Amino-4-(4-Methoxyphenyl)-3-Methyl Analog Antioxidant/Antimicrobial Moderate activity in DPPH/MTT assays

Insights :

  • Bromine’s electronegativity may enhance DNA intercalation or enzyme inhibition in cancer cells .
  • Ethoxy groups could mimic phenolic antioxidants, but bromine’s steric effects might limit efficacy .

Stability and Computational Insights

  • DFT Studies : highlights that substituents at the 4-position influence stability. The target compound’s bromo-ethoxy group may increase stability by 4–5 kcal/mol compared to chloro or methoxy analogs due to stronger van der Waals interactions .
  • Degradation Pathways : Ethoxy groups are prone to oxidative metabolism, while bromine may slow hepatic clearance .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at 2258 cm1^{-1} and NH2_2 stretches at 3442–3358 cm1^{-1} .
  • NMR Analysis :
    • 1^1H NMR : Aromatic protons (7.1–7.7 ppm), methyl groups (1.7–2.0 ppm), and dihydropyran CH (4.5–5.3 ppm) .
    • 13^13C NMR : Carbonitrile (119 ppm), pyrazole C=O (165 ppm), and quaternary carbons (50–60 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/zm/z 287.11 [M+H]+^+) confirm molecular weight .

Advanced Research Consideration
Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and hydrogen-bonding networks. For example, the dihydropyran ring adopts a half-chair conformation, and the bromo-ethoxyphenyl moiety participates in π-π stacking, stabilizing the crystal lattice .

What strategies are effective in resolving contradictions between reported synthetic yields and reaction times across different studies?

Advanced Research Question
Discrepancies arise from variations in:

  • Catalyst Activity : TBAB vs. ionic liquids ([Et3_3NH][HSO4_4]) may alter activation energy, affecting yields by 10–15% .
  • Substituent Effects : Electron-deficient aldehydes (e.g., nitro) accelerate cyclization but may precipitate prematurely, reducing apparent yields .
  • Analytical Methods : Purity assessment via TLC vs. HPLC can lead to yield overestimation if byproducts are polar and non-eluting .

Q. Methodological Approach

  • Design of Experiments (DoE) : Use response surface methodology to isolate variables (e.g., temperature, catalyst loading).
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .

What in vitro or in vivo models are suitable for evaluating the biological activity of this compound, particularly in cardiovascular research?

Advanced Research Question

  • In Vitro Models :
    • Calcium Channel Blockade : Assess vasorelaxation in rat aortic rings precontracted with KCl, comparing potency to nifedipine (IC50_{50} values) .
    • Cytotoxicity Screening : Use HEK-293 or H9c2 cells to rule out cardiotoxicity at therapeutic concentrations .
  • In Vivo Models :
    • Hypertensive Rats : Measure blood pressure reduction in spontaneously hypertensive rats (SHRs) after oral administration (dose range: 10–50 mg/kg) .

Data Interpretation
Contradictory activity across analogs may arise from substituent effects. For example, nitro groups enhance vasodilation but reduce bioavailability due to increased metabolic clearance .

How can computational chemistry tools be applied to predict the reactivity or pharmacological properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites for derivatization .
  • Molecular Docking : Simulate binding to L-type calcium channels (PDB: 6JPA) to identify key interactions (e.g., hydrogen bonds with Glu1117) .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, metabolic stability, and toxicity risks .

Validation
Correlate computational findings with experimental IC50_{50} values to refine predictive models. For example, higher HOMO energy correlates with increased calcium channel blockade (R2=0.82R^2 = 0.82) .

What are the key considerations when designing derivatives of this compound to enhance its biological activity or physicochemical properties?

Advanced Research Question

  • Structural Modifications :
    • Aryl Substituents : Introduce electron-withdrawing groups (e.g., CF3_3) at the 4-position to improve metabolic stability .
    • Heterocycle Replacement : Substitute dihydropyran with pyridine to enhance water solubility .
  • Physicochemical Optimization :
    • LogP Adjustment : Reduce lipophilicity (<3) via polar substituents (e.g., hydroxyl) to improve oral absorption .

Synthetic Feasibility
Prioritize derivatives achievable via one-pot MCRs to minimize steps. For example, aldehydes with pre-installed bromo or methoxy groups simplify library synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.